molecular formula C9H12N2O2 B8722557 N-(2-Hydroxypropyl)isonicotinamide

N-(2-Hydroxypropyl)isonicotinamide

Cat. No.: B8722557
M. Wt: 180.20 g/mol
InChI Key: AQXRBEHWQCOKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxypropyl)isonicotinamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(2-hydroxypropyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-7(12)6-11-9(13)8-2-4-10-5-3-8/h2-5,7,12H,6H2,1H3,(H,11,13)

InChI Key

AQXRBEHWQCOKJI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=NC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

289 g isonicotinoyl chloride hydrochloride was added to 128 g 1-amino-propan-2-ol and 549 mL triethylamine in 2 L dichlormethane at 0° C. The reaction was stirred for 30 min. at 0° C. and then the solvent was removed. The residue was suspended in ethyl acetate and the precipitate was filtered. The filtrate was recrystallized from ethyl acetate to give 154 g of the desired product. Rf: 0.4 (DCM/MeOH=20/1), (M+H)+: 181
Quantity
289 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
549 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

289 g 1-amino-propan-2-ol was added to 75 g isonicotinoyl chloride and 549 mL triethylamine in 2 L anhydrous dichlormethane at 0° C. under nitrogen atmosphere. After 30 min at 0° C. the reaction was concentrated under vacuum and the residue was re-suspended in 5 L ethyl acetate. The precipitate was removed by filtration. The filtrate was concentrate and recrystallized from ethyl acetate to give 154 g of the desired product.
Quantity
289 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
549 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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